

Spectroscopic Profile of Anisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anisole**

Cat. No.: **B1667542**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **anisole** (methoxybenzene), a common building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for **anisole**, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of **anisole** is characterized by signals corresponding to the aromatic protons and the methoxy group protons.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
H-ortho (2, 6)	~6.88 - 6.92	Doublet of doublets or Multiplet	2H
H-meta (3, 5)	~7.26 - 7.30	Triplet of doublets or Multiplet	2H
H-para (4)	~6.88 - 6.92	Triplet or Multiplet	1H
-OCH ₃	~3.75 - 3.85	Singlet	3H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

The ¹³C NMR spectrum of **anisole** shows distinct signals for the aromatic carbons and the methoxy carbon. Due to symmetry, the ortho and meta carbons are chemically equivalent, resulting in a total of five signals.[1]

Carbon Assignment	Chemical Shift (δ) in ppm
C1 (ipso)	~159.8
C2, C6 (ortho)	~114.1
C3, C5 (meta)	~129.5
C4 (para)	~120.7
-OCH ₃	~54.8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **anisole** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3060-3000	Aromatic C-H stretch	Medium
~2950-2830	sp ³ C-H stretch (-OCH ₃)	Medium
~1600, ~1500	C=C aromatic ring stretch	Strong, Medium
~1245	Asymmetric C-O-C stretch (aryl-alkyl ether)[2]	Strong
~1040	Symmetric C-O-C stretch (aryl-alkyl ether)[2]	Medium
~750-700, ~690	C-H out-of-plane bend (monosubstituted benzene)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. **Anisole** has a molecular weight of 108.14 g/mol .[3]

Electron Ionization (EI) Mass Spectrum Data

Under electron ionization, **anisole** produces a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment Ion
108	100	$[\text{C}_7\text{H}_8\text{O}]^{+\bullet}$ (Molecular Ion)
107	~30	$[\text{C}_7\text{H}_7\text{O}]^+$
93	~15	$[\text{C}_6\text{H}_5\text{O}]^+$
78	~55	$[\text{C}_6\text{H}_6]^{+\bullet}$
77	~15	$[\text{C}_6\text{H}_5]^+$
65	~50	$[\text{C}_5\text{H}_5]^+$
51	~10	$[\text{C}_4\text{H}_3]^+$
39	~20	$[\text{C}_3\text{H}_3]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- Weigh approximately 5-20 mg of **anisole** for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse program. Typically, a single scan is sufficient for a concentrated sample.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse program. Multiple scans (e.g., 64 or 128) are usually required to obtain a good signal-to-noise ratio.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation:

- Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a clean pipette, place one to two drops of neat **anisole** onto the center of the salt plate.
- Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

Data Acquisition:

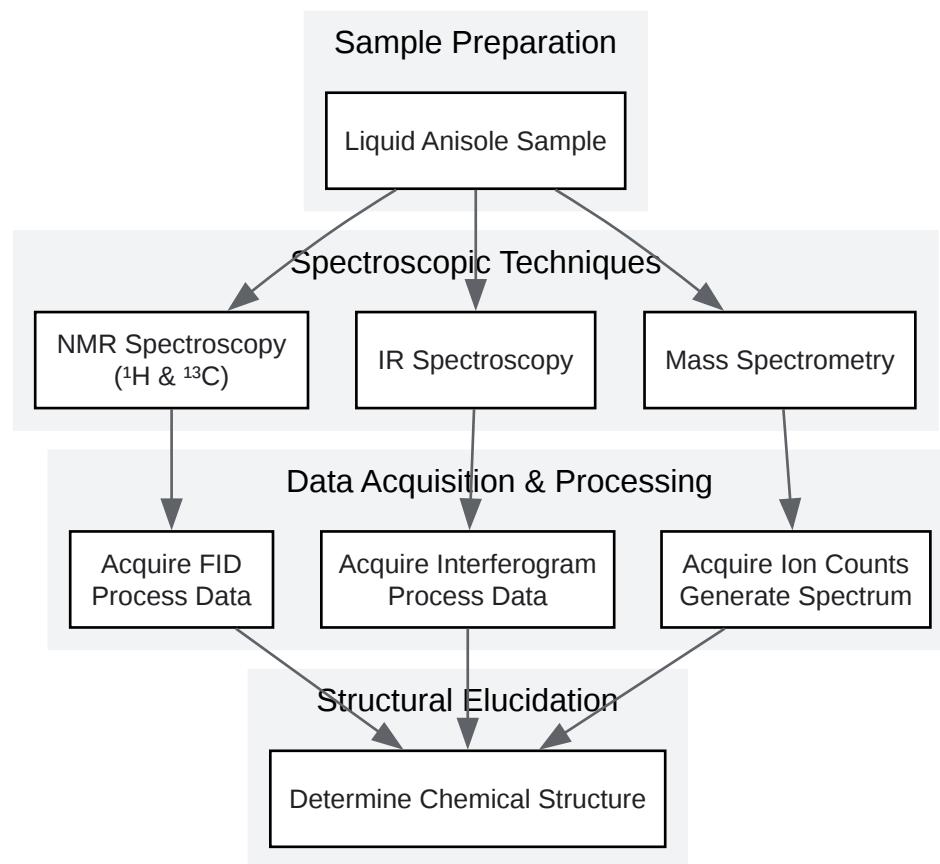
- Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO_2 and H_2O .
- Place the "sandwich" of salt plates with the **anisole** sample into the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and return them to a desiccator for storage.[4]

Mass Spectrometry (Electron Ionization)

Sample Introduction:

- **Anisole**, being a volatile liquid, is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
 - For direct insertion, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source.
 - For GC-MS, a dilute solution of **anisole** in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

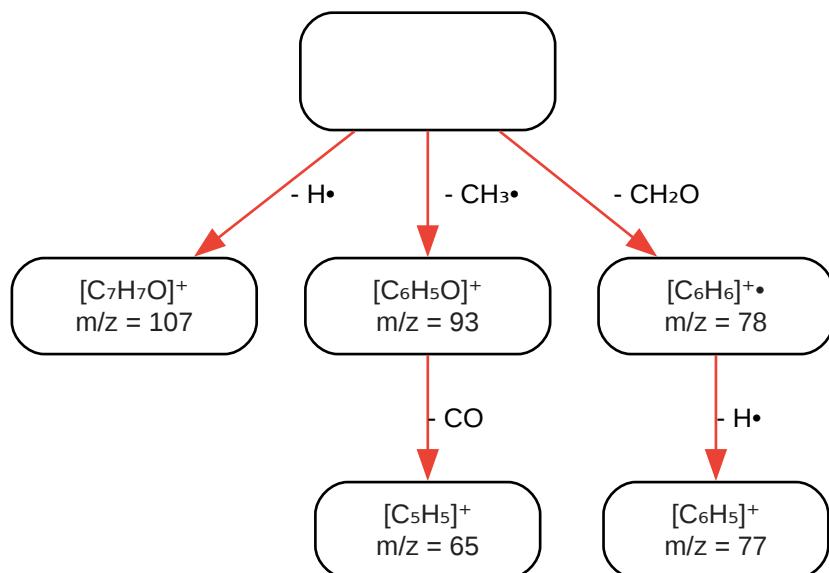

Data Acquisition:

- The vaporized **anisole** molecules enter the ion source, which is under high vacuum.
- A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing ionization and fragmentation.[5]
- The resulting positively charged ions are accelerated out of the ion source and into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like **anisole**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of **anisole**.

Mass Spectrometry Fragmentation of Anisole

This diagram illustrates the primary fragmentation pathway of the **anisole** molecular ion under electron ionization.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of **anisole** in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Mass spectrometric study on the fragmentation of anisole [inis.iaea.org]
- 3. whitman.edu [whitman.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Anisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667542#spectroscopic-data-of-anisole-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com